molecular formula C11H13N3 B2355656 [(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine CAS No. 1539246-51-9

[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine

Cat. No.: B2355656
CAS No.: 1539246-51-9
M. Wt: 187.246
InChI Key: BMWHWEYKWBMGOV-UHFFFAOYSA-N
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Description

(1H-imidazol-2-yl)(phenyl)methylamine is a chemical compound that features an imidazole ring substituted with a phenyl group and a methylamine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(1H-imidazol-2-yl)(phenyl)methylamine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes and modulate biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Safety and Hazards

Safety and hazards associated with imidazole compounds can vary depending on the specific compound. Some imidazole compounds may cause skin irritation or eye damage .

Future Directions

Imidazole compounds have a wide range of applications and continue to be an area of active research. Their versatility and utility in various areas make the development of new synthesis methods and the exploration of their properties both highly topical and necessary . The experimental results and drug-likeness properties of some imidazole compounds suggest their potential applications as potent anticancer drugs in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-imidazol-2-yl)(phenyl)methylamine typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, one method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(1H-imidazol-2-yl)(phenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methylamine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .

Comparison with Similar Compounds

(1H-imidazol-2-yl)(phenyl)methylamine can be compared with other imidazole derivatives, such as:

The uniqueness of (1H-imidazol-2-yl)(phenyl)methylamine lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWHWEYKWBMGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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